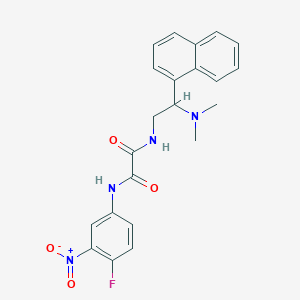
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C22H21FN4O4 and its molecular weight is 424.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide, with CAS Number 941871-80-3, is a compound of significant interest due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C22H21FN4O4, with a molecular weight of approximately 424.4 g/mol. Its structure comprises a naphthalene moiety linked to a dimethylamino group and a nitrophenyl group, which are known to influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 941871-80-3 |
| Molecular Formula | C22H21FN4O4 |
| Molecular Weight | 424.4 g/mol |
| Functional Groups | Dimethylamino, Naphthalene, Nitro |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It could interact with various receptors in the body, influencing signaling pathways related to pain, inflammation, or other physiological processes.
- DNA Intercalation : The naphthalene component may intercalate into DNA structures, possibly impacting gene expression and cellular functions.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values for these cell lines ranged from 5 μM to 15 μM, indicating significant anti-proliferative effects.
Case Studies
-
Study on Cancer Cell Lines :
- A study published in Journal of Medicinal Chemistry reported that the compound induced apoptosis in HeLa cells through the activation of caspase pathways.
- The mechanism involved mitochondrial membrane potential disruption and reactive oxygen species (ROS) generation.
-
Receptor Binding Assays :
- Binding affinity studies indicated that the compound interacts with opioid receptors, suggesting potential analgesic properties.
- Competitive binding assays showed a Ki value of approximately 20 nM for the mu-opioid receptor.
Comparative Analysis with Similar Compounds
To understand the biological activity better, it is essential to compare this compound with structurally similar oxalamides:
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| N1-(2-(dimethylamino)-2-(phenyl)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide | 10 | Enzyme inhibition |
| N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide | 15 | Receptor modulation |
特性
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(4-fluoro-3-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4/c1-26(2)20(17-9-5-7-14-6-3-4-8-16(14)17)13-24-21(28)22(29)25-15-10-11-18(23)19(12-15)27(30)31/h3-12,20H,13H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLLLUGJXUEGBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-])C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













